molecular formula C11H19N3O6 B1337700 Boc-gly-gly-gly-OH CAS No. 28320-73-2

Boc-gly-gly-gly-OH

Cat. No.: B1337700
CAS No.: 28320-73-2
M. Wt: 289.29 g/mol
InChI Key: GHONIQQBOSTHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butoxycarbonyl-glycyl-glycyl-glycine: is a tripeptide derivative where the amino group of the first glycine is protected by a tert-butoxycarbonyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under acidic conditions.

Mechanism of Action

Target of Action

Boc-Gly-Gly-Gly-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is primarily used as a protective group for amino acids in peptide synthesis . It protects the amino group of glycine from side reactions during chemical synthesis .

Mode of Action

The compound acts as a protective group by reacting with the amino group of glycine, forming a stable compound that can withstand various chemical reactions . This protection is temporary and can be removed under appropriate conditions, allowing the peptide chain to extend .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis. During this process, the compound is added as a protective group to prevent the amino group of glycine from participating in unwanted side reactions . Once the desired reactions have taken place, the protective group is removed, allowing the peptide chain to continue its extension .

Result of Action

The use of this compound in peptide synthesis results in the successful elongation of peptide chains without interference from side reactions . By protecting the amino group of glycine, it ensures the integrity of the peptide chain and the accuracy of the synthesis process .

Action Environment

The action of this compound is influenced by the conditions of the chemical reaction it is involved in. It is stable under normal temperatures but may degrade under high temperatures, direct sunlight, or humid environments . During peptide synthesis, the reaction conditions must be carefully controlled to ensure the successful addition and removal of the protective group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-glycyl-glycyl-glycine typically involves the stepwise addition of glycine residues to a protected glycine starting material. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The coupling of glycine residues can be achieved using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole .

Industrial Production Methods: In industrial settings, the production of N-tert-Butoxycarbonyl-glycyl-glycyl-glycine follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Comparison with Similar Compounds

  • N-tert-Butoxycarbonyl-glycine
  • N-tert-Butoxycarbonyl-glycyl-glycine
  • N-tert-Butoxycarbonyl-glycyl-glycyl-glycine

Uniqueness: N-tert-Butoxycarbonyl-glycyl-glycyl-glycine is unique due to its tripeptide structure, which provides more versatility in peptide synthesis compared to shorter Boc-protected peptides. Its stability and ease of deprotection make it a valuable compound in both research and industrial applications .

Biological Activity

Boc-Gly-Gly-Gly-OH, also known as tert-Butoxycarbonylglycylglycylglycine, is a tripeptide derivative that has garnered interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

  • Molecular Formula : C11_{11}H19_{19}N3_3O6_6
  • Molecular Weight : 289.285 g/mol
  • CAS Number : 28320-73-2
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 641.8 ± 50.0 °C at 760 mmHg
  • LogP : -0.26

These properties indicate that this compound is a stable compound suitable for various laboratory applications, including peptide synthesis and drug formulation.

Synthesis

This compound can be synthesized through solid-phase peptide synthesis (SPPS) techniques, utilizing the Boc (tert-butyloxycarbonyl) protection strategy. This method allows for the selective coupling of amino acids while preventing unwanted reactions at the N-terminus. The synthesis typically involves:

  • Coupling Reaction : Utilizing coupling agents such as DIPC (N,N-diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
  • Deprotection : Removing the Boc group under acidic conditions to yield the free tripeptide.

Enzyme Inhibition

This compound has been explored for its role as an inhibitor of proteolytic enzymes. Peptides incorporating glycine residues have been noted for their ability to inhibit porcine pancreatic elastase, a key enzyme in protein digestion . The presence of multiple glycine residues may enhance binding affinity and specificity towards target enzymes.

Study on Antimicrobial Activity

A study synthesized a series of peptides including this compound and assessed their antimicrobial efficacy. The results demonstrated that peptides with glycine-rich sequences exhibited enhanced activity against both bacterial and fungal strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Enzyme Inhibition Research

In another investigation, researchers developed peptide inhibitors based on glycine motifs to target elastase. The study found that modifications in the peptide structure significantly influenced inhibitory potency, with certain analogs achieving IC₅₀ values in the low micromolar range . This highlights the potential of this compound in designing effective enzyme inhibitors.

Applications

This compound serves multiple roles in biochemical research:

  • Peptide Synthesis : As a building block for more complex peptides.
  • Drug Development : Potential use in formulating enzyme inhibitors or antimicrobial agents.
  • Bioconjugation : Its reactive groups make it suitable for creating drug conjugates for targeted therapy.

Properties

IUPAC Name

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONIQQBOSTHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427058
Record name BOC-GLY-GLY-GLY-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28320-73-2
Record name BOC-GLY-GLY-GLY-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to a solution of t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester (4.1 g.) in tetrahydrofuran (30 ml.) and water (30 ml.) dropwise with stirring 1 N sodium hydroxide (13.6 ml.). Stir the reaction mixture for 16 hours, acidify to pH 3 with dilute hydrochloric acid and then evaporate to dryness under reduced pressure. Suspend the residue in acetone, filter and evaporate the filtrate to dryness to afford the title product (m.p. 115°-120° C.).
Name
t-butoxycarbonyl-glycyl-glycyl-glycine methyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.